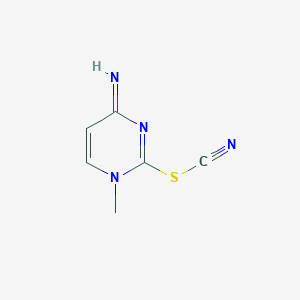

1-methyl-2-thiocyanatopyrimidin-4(1H)-imine

Description

1-Methyl-2-thiocyanatopyrimidin-4(1H)-imine is a pyrimidine derivative characterized by a thiocyanate (-SCN) substituent at the 2-position and a methyl group at the 1-position of the pyrimidine ring. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their roles in enzyme inhibition and anticancer activity .

Properties

CAS No. |

745009-20-5 |

|---|---|

Molecular Formula |

C6H6N4S |

Molecular Weight |

166.21 g/mol |

IUPAC Name |

(4-imino-1-methylpyrimidin-2-yl) thiocyanate |

InChI |

InChI=1S/C6H6N4S/c1-10-3-2-5(8)9-6(10)11-4-7/h2-3,8H,1H3 |

InChI Key |

YAVGGKQKUINKBZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N)N=C1SC#N |

Origin of Product |

United States |

Biological Activity

1-Methyl-2-thiocyanatopyrimidin-4(1H)-imine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C6H6N4S

- Molecular Weight : 166.20 g/mol

- IUPAC Name : 1-methyl-2-thiocyanatopyrimidin-4(1H)-imine

Biological Activity Overview

1-Methyl-2-thiocyanatopyrimidin-4(1H)-imine has been studied for various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines.

- Enzyme Inhibition : It has shown potential as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to cancer and inflammatory processes.

The mechanism by which 1-methyl-2-thiocyanatopyrimidin-4(1H)-imine exerts its biological effects is not fully elucidated. However, it is hypothesized that the thiocyanate group may interact with biological macromolecules, potentially leading to enzyme inhibition or modulation of signaling pathways.

Case Studies and Experimental Data

-

Anticancer Activity :

- A study conducted on various cancer cell lines demonstrated that 1-methyl-2-thiocyanatopyrimidin-4(1H)-imine exhibited significant cytotoxicity, particularly against melanoma cells. The compound's IC50 values were determined, showing effectiveness at low concentrations (e.g., IC50 = 12 µM for melanoma A375 cells) .

-

Enzyme Inhibition :

- Inhibitory assays revealed that this compound could effectively inhibit tyrosinase, an enzyme critical in melanin production and implicated in various skin disorders and cancers. The compound showed a competitive inhibition pattern with an IC50 value of approximately 15 µM, outperforming several known inhibitors .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| 1-Methyl-2-thiocyanatopyrimidin-4(1H)-imine | Anticancer (melanoma) | 12 | Melanoma A375 |

| 1-Methyl-2-thiocyanatopyrimidin-4(1H)-imine | Tyrosinase Inhibition | 15 | Tyrosinase |

| Arbutin | Tyrosinase Inhibition | 91 | Tyrosinase |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The thiocyanate group in 1-methyl-2-thiocyanatopyrimidin-4(1H)-imine distinguishes it from other pyrimidine derivatives. Key structural analogs include:

| Compound Name | Substituents/Functional Groups | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| 1-Methyl-2-thiocyanatopyrimidin-4(1H)-imine | 1-CH₃, 2-SCN, 4-imine | C₆H₆N₄S | Thiocyanate at 2-position |

| Thieno[3,4-d]pyrimidin-4(3H)-one | Thiophene-fused pyrimidinone | C₆H₄N₂OS | Fused thiophene ring |

| Tetrahydro-4-thioxo-1H-pyrimidin-2-one | Tetrahydro ring, 4-thioxo group | C₄H₆N₂OS | Thioxo group at 4-position |

| 3,4-Dihydropyrimidin-2(1H)-ones | 5-functional substitutions (e.g., -SH, -NH₂) | Varies | Saturation at 3,4-positions |

The thiocyanate group in the target compound may confer distinct electronic properties compared to thioxo (C=S) or thiol (-SH) groups in analogs like tetrahydro-4-thioxo-1H-pyrimidin-2-one or dihydropyrimidinones . This difference could influence proton affinity, solubility, and binding interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.